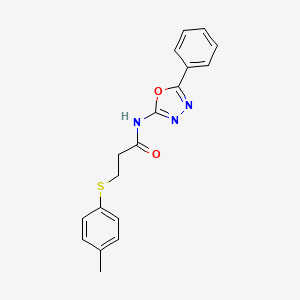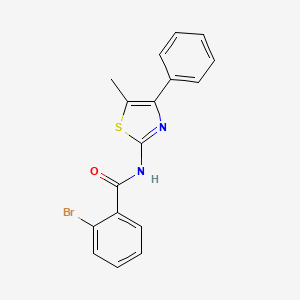![molecular formula C10H7F3N2O3 B2829129 2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol CAS No. 1545916-93-5](/img/structure/B2829129.png)
2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol” is a chemical compound with the IUPAC name 2-methoxy-3-(trifluoromethyl)phenol . It has a molecular weight of 192.14 .
Synthesis Analysis
The synthesis of such compounds generally involves two main methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F3O2/c1-13-7-5(8(9,10)11)3-2-4-6(7)12/h2-4,12H,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
The compound has a molecular weight of 192.14 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations on related compounds, such as 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, have provided insights into their molecular structure, spectroscopic data, vibrational spectra, and potential energy distribution. These investigations are crucial for understanding the intramolecular charge transfer, molecular electrostatic potential, and biological effects based on molecular docking results (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, & Vinutha V. Saliyan, 2020).
Organic Light-Emitting Diodes (OLEDs)
Research on iridium complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol and related ligands has shown their potential in creating efficient OLEDs with low efficiency roll-off. These complexes serve as green phosphors with high photoluminescence quantum efficiency, contributing to the development of devices with superior performance and low efficiency roll-off ratios, which is advantageous for maintaining high efficiency at high luminance levels (Yi Jin et al., 2014).
Antibacterial Properties
The synthesis and characterization of Schiff base compounds, such as 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol, and their evaluation against both gram-positive and gram-negative bacteria have highlighted their antibacterial potential. These compounds exhibit significant activity against bacteria like Staphylococcus aureus and Bacillus cereus, with variations in potency depending on the specific compound and bacterial strain (A. Kakanejadifard et al., 2013).
Anticancer Activity
Oxadiazoles, such as those containing the trifluoromethylphenyl group, have been synthesized and evaluated for their anticancer activity. These studies have shown that specific oxadiazoles exhibit significant activity against a range of cancer cell lines, highlighting the importance of the structural features of these compounds in determining their biological activity (M. Ahsan et al., 2020).
Future Directions
The demand for trifluoromethylpyridine derivatives, which are structurally similar to the compound , has been increasing steadily over the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, it’s reasonable to expect that research and development in this area will continue to grow in the future.
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group often imparts unique properties to a molecule, including increased lipophilicity, metabolic stability, and bioavailability . The presence of the methoxy group may also influence the compound’s interaction with its targets .
Pharmacokinetics
The compound’s predicted properties, such as its boiling point of 2063±400 °C and density of 1404±006 g/cm3, suggest that it may have good bioavailability .
properties
IUPAC Name |
2-methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-17-6-4-2-3-5(7(6)16)8-14-9(15-18-8)10(11,12)13/h2-4,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQMWLLNDFQLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=NC(=NO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Bromothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B2829046.png)

![8-hexyl-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2829048.png)
![Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2829049.png)


![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2829053.png)
![2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2829059.png)
![N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2829060.png)
![1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B2829064.png)
![1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine](/img/structure/B2829065.png)


![7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2829068.png)